Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate

CAS No.: 220247-50-7

Cat. No.: VC3735467

Molecular Formula: C11H13NO2

Molecular Weight: 191.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 220247-50-7 |

|---|---|

| Molecular Formula | C11H13NO2 |

| Molecular Weight | 191.23 g/mol |

| IUPAC Name | methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate |

| Standard InChI | InChI=1S/C11H13NO2/c1-14-11(13)9-3-2-8-4-5-12-7-10(8)6-9/h2-3,6,12H,4-5,7H2,1H3 |

| Standard InChI Key | BTRHEGJEBOGNAU-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC2=C(CCNC2)C=C1 |

| Canonical SMILES | COC(=O)C1=CC2=C(CCNC2)C=C1 |

Introduction

Chemical Identity and Structure

Molecular Properties

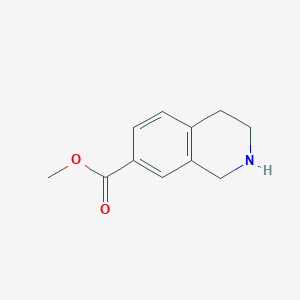

Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate is a heterocyclic organic compound with a tetrahydroisoquinoline core structure featuring a methyl carboxylate substituent at position 7. The compound has a molecular formula of C11H13NO2 and a molecular weight of 191.23 g/mol . The exact mass of this compound has been determined to be 191.094628657 Da, which is essential for its identification using mass spectrometry techniques .

The structural backbone consists of a partially hydrogenated isoquinoline ring system where the pyridine portion has been reduced to form a tetrahydropyridine ring. The methyl carboxylate group (-COOCH3) at position 7 provides an important functional handle for further chemical modifications. This arrangement contributes to the compound's chemical reactivity and potential biological interactions.

Physical and Chemical Properties

The compound exhibits specific physicochemical properties that are important for understanding its behavior in various environments and applications. Based on computational predictions, it has a moderate lipophilicity with an XLogP3-AA value of 1.2, indicating a balance between hydrophilic and lipophilic characteristics . This property is crucial for drug development as it affects absorption, distribution, and bioavailability.

Table 1: Key Physicochemical Properties of Methyl 1,2,3,4-Tetrahydroisoquinoline-7-Carboxylate

| Property | Value | Significance |

|---|---|---|

| Molecular Weight | 191.23 g/mol | Affects diffusion rates and absorption |

| XLogP3-AA | 1.2 | Moderate lipophilicity; important for membrane permeability |

| H-Bond Donor Count | 1 | Contributes to interactions with biological targets |

| H-Bond Acceptor Count | 3 | Important for solubility and target binding |

| Rotatable Bond Count | 2 | Affects conformational flexibility |

| Exact Mass | 191.094628657 Da | Critical for mass spectrometric identification |

The presence of one hydrogen bond donor and three hydrogen bond acceptors suggests moderate water solubility and potential for interactions with biological targets through hydrogen bonding . The compound has two rotatable bonds, providing conformational flexibility that could be important for fitting into binding pockets of potential biological targets.

Nomenclature and Identification

Registry Information

The compound is registered with the Chemical Abstracts Service (CAS) under the number 220247-50-7, providing a unique identifier for database searches and regulatory documentation . Additional identifiers include the InChI key BTRHEGJEBOGNAU-UHFFFAOYSA-N, which encodes structural information in a format suitable for computational processing and database searches .

Table 2: Identification Codes and Registry Information

| Identifier Type | Value | Database/Source |

|---|---|---|

| CAS Registry Number | 220247-50-7 | Chemical Abstracts Service |

| InChI | InChI=1S/C11H13NO2/c1-14-11(13)9-3-2-8-4-5-12-7-10(8)6-9/h2-3,6,12H,4-5,7H2,1H3 | Computed by InChI 1.0.5 |

| InChIKey | BTRHEGJEBOGNAU-UHFFFAOYSA-N | Computed by InChI 1.0.5 |

| SMILES | COC(=O)C1=CC2=C(CCNC2)C=C1 | Computed by OEChem 2.3.0 |

| ChEMBL ID | CHEMBL26825 | ChEMBL Database |

| DSSTox Substance ID | DTXSID20443112 | DSSTox Database |

Structural Characteristics

Core Scaffold

The tetrahydroisoquinoline scaffold forms the structural foundation of this compound and is significant in medicinal chemistry. This scaffold appears in numerous natural alkaloids and synthetic compounds with diverse biological activities. The 1,2,3,4-tetrahydroisoquinoline core consists of a benzene ring fused to a partially reduced pyridine ring, creating a bicyclic system that provides rigidity while maintaining some conformational flexibility .

Functional Group Analysis

The methyl carboxylate group at position 7 serves as an important functional handle that can be manipulated for structure-activity relationship studies. This ester group can potentially undergo various transformations, including hydrolysis to the corresponding carboxylic acid, reduction to alcohols, or reactions with nucleophiles to form amides or other derivatives. These chemical transformations could be exploited to modify the compound's properties or to generate libraries of related compounds for biological screening.

The secondary amine (NH) in the tetrahydroisoquinoline core provides an additional site for modification, allowing for N-alkylation, acylation, or other transformations that could significantly alter the compound's physicochemical and biological properties .

Related Compounds and Derivatives

Structural Analogs

Several structural analogs of methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate have been reported in the literature, differing in the position of the carboxylate group or containing additional substituents. These include:

-

Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate, which features an additional carbonyl group at position 1, altering its electronic properties and potential biological interactions .

-

Methyl 1-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate hydrochloride, which contains an additional methyl group at position 1 and exists as a hydrochloride salt, potentially improving its water solubility while maintaining the core scaffold.

-

Methyl 2-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate, where the N-methylation at position 2 blocks the secondary amine, changing its hydrogen bonding capabilities and potentially affecting its biological activity .

Comparative Analysis

While the search results provide limited information on the specific biological activities of methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate, related compounds in the tetrahydroisoquinoline family have shown diverse pharmacological activities. For instance, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives have been investigated as PPARγ agonists with potential applications in treating diabetes .

Table 3: Comparison of Methyl 1,2,3,4-Tetrahydroisoquinoline-7-Carboxylate with Related Compounds

| Compound | Molecular Formula | Molecular Weight | Key Structural Differences | Potential Significance |

|---|---|---|---|---|

| Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate | C11H13NO2 | 191.23 g/mol | Base structure | Reference compound |

| Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-7-carboxylate | C11H11NO3 | 205.21 g/mol | Additional carbonyl at position 1 | Altered electronic properties |

| Methyl 1-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate HCl | C11H14ClNO2 | 227.69 g/mol | Methyl at position 1, HCl salt | Improved solubility |

| Methyl 2-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate | C12H15NO2 | 205.30 g/mol | Methyl at position 2 (N-methylation) | Modified H-bonding capabilities |

The structural variations among these compounds could lead to significant differences in their physicochemical properties, metabolic stability, and biological activities. Such structure-activity relationships are valuable for designing new compounds with improved properties or tailored biological effects.

Synthetic Approaches

Challenges in Synthesis

The synthesis of methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate presents certain challenges, particularly regarding selectivity and potential side reactions. The presence of the carboxylate group could affect the reactivity of the aromatic ring, potentially requiring modified reaction conditions or protective group strategies. Additionally, controlling the regioselectivity of substitution reactions to specifically target the 7-position may require careful planning and specialized catalysts or directing groups.

Future Research Directions

Structure-Activity Relationship Studies

Future research could focus on exploring the structure-activity relationships of methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate and its derivatives. By systematically modifying different positions of the molecule and assessing the resulting changes in biological activity, researchers could gain insights into the structural requirements for specific activities. This approach could lead to the development of more potent or selective compounds for therapeutic applications.

Optimization of Synthetic Routes

Developing efficient and scalable synthetic routes to methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate and its derivatives would facilitate further research in this area. This could involve exploring new catalytic methods, flow chemistry approaches, or other modern synthetic techniques to improve yields, reduce waste, and enable the preparation of diverse analogs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume